6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the Hydroxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Final Coupling with Propanone: The final step involves coupling the intermediate with propanone under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)ethanone
- 1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)butan-1-one
Uniqueness
1-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)propan-1-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of both the dimethylamino and hydroxyphenyl groups can enhance its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
823795-25-1 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl]propan-1-one |
InChI |
InChI=1S/C15H17N3O2/c1-4-12(19)11-9-16-14(17-15(11)18(2)3)10-7-5-6-8-13(10)20/h5-9,20H,4H2,1-3H3 |
InChI Key |
IXFFUUNLJPIHJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2O |
Origin of Product |
United States |
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